molecular formula C7H5BrClNO B8547353 2-Bromo-1-(4-chloropyridin-3-yl)ethanone

2-Bromo-1-(4-chloropyridin-3-yl)ethanone

Cat. No.: B8547353
M. Wt: 234.48 g/mol
InChI Key: KIBALZNTVRKLIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-(4-chloropyridin-3-yl)ethanone is an organic compound that belongs to the class of halogenated pyridines. It is characterized by the presence of a bromine atom and a chlorine atom attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-chloropyridin-3-yl)ethanone typically involves the bromination of 1-(4-chloropyridin-3-yl)ethanone. This reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-chloropyridin-3-yl)ethanone undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic substitution: Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Reduction: Reactions are conducted in solvents like ethanol or tetrahydrofuran (THF) at low temperatures.

    Oxidation: Reactions are performed in aqueous or organic solvents under acidic or basic conditions, depending on the oxidizing agent used.

Major Products Formed

    Nucleophilic substitution: Substituted pyridines with various functional groups.

    Reduction: Alcohol derivatives of the original compound.

    Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

2-Bromo-1-(4-chloropyridin-3-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: It serves as a precursor in the development of drugs targeting specific diseases, such as cancer and infectious diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-chloropyridin-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(2-chloropyridin-4-yl)ethanone
  • 1-(2-Bromo-4-chloropyridin-3-yl)ethanone

Uniqueness

2-Bromo-1-(4-chloropyridin-3-yl)ethanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms enhances its reactivity and allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C7H5BrClNO

Molecular Weight

234.48 g/mol

IUPAC Name

2-bromo-1-(4-chloropyridin-3-yl)ethanone

InChI

InChI=1S/C7H5BrClNO/c8-3-7(11)5-4-10-2-1-6(5)9/h1-2,4H,3H2

InChI Key

KIBALZNTVRKLIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1Cl)C(=O)CBr

Origin of Product

United States

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